2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride typically involves the formation of the indazole ring followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core. This is followed by the alkylation of the indazole with bromoethane to introduce the ethan-1-amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to its dihydro form.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the indazole ring.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride
- 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and pharmacology .
Properties
CAS No. |
102872-04-8 |
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Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-(2H-indazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H |
InChI Key |
DXYFBPQHMZIOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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